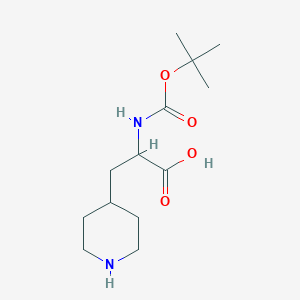

2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry

- Electrospray Ionization (ESI) : m/z 273.18 [M+H]⁺.

- High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₃H₂₄N₂O₄ [M+H]⁺: 273.1814; Found: 273.1811.

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 1.42 (s, 9H) | Boc tert-butyl |

| ¹³C NMR | δ 155.2 ppm | Boc carbonyl |

| IR | 1728 cm⁻¹ | Ester C=O stretch |

| HRMS | m/z 273.1811 [M+H]⁺ | Molecular ion |

Properties

CAS No. |

368866-13-1 |

|---|---|

Molecular Formula |

C13H24N2O4 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoic acid |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |

InChI Key |

YRSLPLJHKDISRI-JTQLQIEISA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCNCC1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Chiral Triflate Esters with 4-Boc-aminopiperidine

The most prominent and efficient method involves the conversion of enantiopure α-hydroxy acid esters into triflate esters, followed by nucleophilic displacement with 4-Boc-aminopiperidine under carefully controlled conditions.

- Starting materials: Enantiopure (R)- or (S)-2-hydroxy acid esters.

- Step 1: Conversion to triflate esters (e.g., methyl (2R)- or (2S)-2-[(trifluoromethanesulfonyl)oxy]propanoates).

- Step 2: Nucleophilic substitution with 4-Boc-aminopiperidine in the presence of triethylamine (TEA) in dichloromethane (DCM) at −50 °C.

- Yields: High yields reported, e.g., 84% for (S)-3a and 74% for (R)-3a enantiomers.

- Purity: Products exhibit high enantiomeric and diastereomeric purity.

- Characterization: Confirmed by IR (characteristic ester and Boc carbonyl bands), 1H, 13C, and 15N NMR spectroscopy, and high-resolution mass spectrometry.

This method is versatile and applicable to various alkanoates, producing derivatives such as (S)-3b, 3c and their (R)-enantiomers with yields ranging from 48% to 81%.

Detailed Reaction Conditions and Mechanistic Insights

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-Hydroxy acid ester + trifluoromethanesulfonyl chloride + base | 0 °C to RT | Quantitative | Formation of triflate ester intermediate |

| 2 | Triflate ester + 4-Boc-aminopiperidine + TEA in DCM | −50 °C | 74–84 | Nucleophilic substitution, stereospecific |

| 3 | Hydrolysis of ester to acid (NaOH in MeOH) | RT | ~90 | Conversion to free acid |

- The triflate ester is a good leaving group facilitating nucleophilic substitution by the Boc-protected piperidine nitrogen.

- Low temperature (−50 °C) is critical to maintain stereochemical integrity and avoid side reactions.

- Triethylamine acts as a base to neutralize triflic acid formed during substitution.

Alternative Synthetic Approaches

Reductive Amination

- Direct reductive amination of α-Boc-amino aldehydes with amines using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C) has been reported for related amino acid derivatives.

- This method can yield chiral glycine ester derivatives with good yields (~68%) and is useful for introducing amino groups in a stereoselective manner.

- However, this approach is less commonly applied specifically to this compound but offers a complementary route for related compounds.

Peptide Coupling and Hydrolysis

- After obtaining the ester form of this compound, hydrolysis with 2 N NaOH in methanol efficiently yields the free acid.

- The acid can then be activated using coupling reagents such as HATU in the presence of DIPEA in DMF to form active esters for further peptide synthesis.

- This approach is especially useful for synthesizing dipeptides or more complex derivatives containing the piperidine moiety.

Summary of Research Findings and Yields

Characterization Techniques

- NMR Spectroscopy: 1H, 13C, and 15N NMR provide detailed structural confirmation, including the Boc group and piperidine ring environment.

- IR Spectroscopy: Characteristic carbonyl stretches at ~1728 cm⁻¹ (ester) and ~1681 cm⁻¹ (Boc group).

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and purity.

- X-ray Crystallography: Used in some studies to confirm stereochemistry and molecular conformation.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemical Properties and Characteristics

The compound's structure includes a Boc protecting group which enhances its stability and solubility in biological systems. The piperidine moiety is known for its pharmacological properties, making it suitable for various therapeutic applications.

Organic Synthesis

2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions, including:

- Oxidation : The compound can be oxidized to yield corresponding oxidized products.

- Reduction : Reduction reactions modify the functional groups present in the compound.

- Substitution : The compound can undergo substitution reactions where functional groups are replaced by other groups.

Peptide Synthesis

The compound is extensively used in peptide synthesis due to its ability to protect amino groups during the coupling process. This protection allows for the selective modification of peptide chains without undesired reactions occurring at the amino sites .

Enzyme Interaction

Research indicates that derivatives of this compound can modulate enzyme activity, particularly in metabolic pathways. For example, compounds derived from the piperidine structure have shown inhibitory effects on the NLRP3 inflammasome, which is crucial in inflammatory responses .

Pharmacological Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Due to its ability to inhibit NLRP3 activation, it may lead to the development of new anti-inflammatory drugs.

- CNS Disorders : The piperidine moiety suggests potential applications in treating neurological conditions such as depression and anxiety disorders .

Structure-Activity Relationship (SAR)

Studies on SAR have demonstrated that modifications to the piperidine ring significantly influence biological activity. For instance:

| Compound | Structure Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 1 | Original Structure | 10 | Moderate Inhibition |

| Compound 2 | Elimination of Electrophilic Substructure | 14.9 | Reduced Activity |

| Compound 3 | Acetamide Bridge | 8 | Enhanced Activity |

These findings highlight how structural changes can impact efficacy and inform future drug design efforts .

Inhibition of NLRP3 Inflammasome

Recent studies have focused on the inhibitory effects of derivatives related to this compound on NLRP3 inflammasome activation. For example, one study evaluated a series of compounds for their ability to prevent pyroptosis in THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP. The results indicated significant inhibition rates at specific concentrations, demonstrating the potential for developing anti-inflammatory therapies based on these derivatives .

Development of Opioid Receptor Ligands

Another significant application involves the exploration of N-aryl-N-piperidin-4-yl-propionamide derivatives as opioid receptor ligands. These compounds have shown promise in treating various conditions responsive to opioid modulation, including chronic pain and addiction disorders . The structural similarities with this compound suggest potential pathways for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The piperidine ring may also interact with biological receptors, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Boc-Protected Analogues with Aromatic Substituents

- 3-(Boc-amino)-3-(4-bromophenyl)propionic acid (): Structure: Boc-protected amine with a 4-bromophenyl group on the β-carbon. Properties: Increased lipophilicity (logP ~2.8) due to the bromophenyl moiety, enhancing membrane permeability. Used in kinase inhibitor synthesis. Applications: Targets bromodomain-containing proteins in oncology research .

- Boc-(R)-3-amino-3-(2,4-dichlorophenyl)-propionic acid (): Structure: Dichlorophenyl group introduces steric and electronic effects. Properties: Higher molecular weight (MW: 365.2 g/mol) and halogen-dependent reactivity. Applications: Intermediate in antiviral and antifungal agents due to halogen-enhanced binding to hydrophobic enzyme pockets .

Boc/Fmoc Dual-Protected Analogues

- (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid (): Structure: Dual Boc and Fmoc (fluorenylmethyloxycarbonyl) protection on adjacent amines. Properties: MW 426.46 g/mol; poor water solubility due to bulky hydrophobic groups. Applications: Key building block in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies .

Sulfonyl-Modified Analogues

Structural and Pharmacokinetic Comparisons

Key Findings:

- Piperidine vs. Aromatic Rings : Piperidine-containing analogues (e.g., target compound) exhibit enhanced conformational rigidity, favoring interactions with ion channels (e.g., GABA receptors) . Aromatic substituents (e.g., bromophenyl) improve lipophilicity for membrane penetration but may increase off-target binding .

- Protective Groups : Boc alone offers temporary amine protection with mild deprotection (e.g., TFA), while dual Boc/Fmoc systems enable sequential peptide elongation .

- Solubility : Sulfonyl groups enhance aqueous solubility, critical for in vivo bioavailability, whereas Boc/aromatic groups prioritize organic-phase reactivity .

Biological Activity

2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid (often referred to as Boc-amino acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly used to enhance stability and solubility in biological systems. The piperidine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate enzyme activity and participate in protein-ligand interactions, which are crucial for its pharmacological effects.

- Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It may interact with various receptors, influencing signaling pathways that are critical for cellular functions.

Inhibitory Activity

Recent studies have explored the inhibitory effects of derivatives related to this compound on various biological targets:

- NLRP3 Inflammasome Inhibition : A related compound demonstrated significant inhibition of pyroptosis and IL-1β release, suggesting that modifications in the piperidine structure can enhance anti-inflammatory properties. For instance, compounds derived from the piperidinyl scaffold showed up to 35% inhibition of pyroptotic cell death at 10 µM concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the introduction of different substituents can significantly alter the biological activity:

| Compound | Structure Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 1 | Original Structure | 10 | Moderate Inhibition |

| Compound 2 | Elimination of Electrophilic Substructure | 14.9 | Reduced Activity |

| Compound 3 | Acetamide Bridge | 8 | Enhanced Activity |

These findings illustrate how structural changes can impact the efficacy of compounds derived from this compound .

Pharmacological Applications

The potential applications of this compound span various therapeutic areas:

- Anti-inflammatory Agents : Due to its ability to inhibit NLRP3 inflammasome activation, it may serve as a basis for developing new anti-inflammatory drugs.

- CNS Disorders : The piperidine moiety is often associated with neuroactive compounds, suggesting potential applications in treating neurological conditions.

Q & A

Basic: What are the recommended synthetic routes for introducing the Boc-protected piperidine moiety into propionic acid derivatives?

The Boc (tert-butoxycarbonyl) group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, N-Boc-4-piperidinone can serve as a precursor, undergoing reductive amination or alkylation to form intermediates like 2-[(piperidin-4-yl)methyl]propionic acid derivatives. Key steps include:

- Reductive amination : Use NaBH₃CN or H₂/Pd-C to reduce imine intermediates formed between Boc-protected piperidine ketones and amines.

- Solvent optimization : THF or DCM with catalytic DMAP improves Boc group stability during coupling reactions .

Basic: How can NMR spectroscopy resolve structural ambiguities in Boc-protected piperidine-propionic acid conjugates?

- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm. Piperidine protons show characteristic splitting patterns (e.g., axial/equatorial protons at 2.5–3.5 ppm).

- ¹³C NMR : The carbonyl carbon of the Boc group resonates at ~155 ppm. Piperidine carbons are distinguishable at 25–50 ppm.

- 2D NMR (COSY, HSQC) : Confirms connectivity between the piperidine ring and propionic acid backbone, resolving regioisomeric ambiguities .

Basic: What conditions are optimal for Boc deprotection without degrading the piperidine-propionic acid scaffold?

- Acidic cleavage : Use TFA/DCM (1:1 v/v) for 1–2 hours at 0–25°C. Avoid prolonged exposure to prevent ester hydrolysis.

- Alternative : HCl/dioxane (4 M, 2 hours) for milder deprotection. Monitor via LC-MS to confirm complete removal of the Boc group .

Advanced: How can researchers address regioselectivity challenges in functionalizing the piperidine ring of 2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid?

- Steric control : Substituents at the piperidine 4-position influence reactivity. Use bulky electrophiles (e.g., tert-butyl esters) to favor axial attack.

- Temperature effects : Lower temperatures (−20°C) reduce kinetic competition between N- and O-alkylation pathways.

- Computational modeling : DFT calculations predict transition-state energies for competing pathways, guiding reagent selection .

Advanced: What computational methods predict the conformational stability of this compound in biological systems?

- Molecular dynamics (MD) simulations : Analyze piperidine ring puckering (chair vs. boat) and Boc group orientation in aqueous/PBS buffers.

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors), focusing on hydrogen bonding between the propionic acid moiety and receptor residues .

Advanced: How can researchers validate the biological activity of this compound in vitro while minimizing off-target effects?

- Assay design :

- GABA uptake inhibition : Use radiolabeled [³H]-GABA in neuronal cell lines (e.g., SH-SY5Y) with IC₅₀ determination via scintillation counting.

- Selectivity profiling : Screen against related receptors (e.g., NMDA, glycine) to rule out cross-reactivity.

- Negative controls : Include Boc-deprotected analogs to isolate the Boc group’s contribution to activity .

Advanced: What strategies mitigate solubility issues during in vitro testing of this compound?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- pH adjustment : Buffers at pH 7.4 (PBS) ionize the propionic acid group, improving dispersibility.

- Lyophilization : Pre-formulate the compound as a lyophilized powder for reconstitution in assay-specific buffers .

Advanced: How should researchers reconcile discrepancies in reported spectroscopic data for Boc-protected piperidine derivatives?

- Batch variability : Confirm Boc group integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) and compare with PubChem reference spectra.

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent systems for cross-study comparisons.

- Collaborative validation : Share raw data (e.g., FIDs) with third-party labs to verify peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.